2,4-Dihydroxy-3-fluoro-6-(trifluoromethyl)pyridine
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Overview
Description
Synthesis Analysis
TFMP can be synthesized through various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of several crop-protection products. Different synthetic routes have been reported for 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with fluorine atoms at specific positions. The trifluoromethyl group (CF~3~) contributes to its unique physicochemical properties. The combination of fluorine’s electronegativity and the pyridine moiety likely influences its biological activity .
Chemical Reactions Analysis
TFMP derivatives participate in various chemical reactions, including vapor-phase reactions. For instance, in the synthesis of pharmaceuticals or agrochemicals, TFMP-containing intermediates play a crucial role. These reactions involve functionalizing the pyridine ring or modifying the trifluoromethyl group .
Physical And Chemical Properties Analysis
Mechanism of Action
The biological activities of TFMP derivatives are multifaceted. They result from the interplay between the unique properties of the fluorine atom and the pyridine ring. These derivatives are used in both crop protection and pharmaceuticals. Notably, fluazifop-butyl, an early TFMP derivative, found application in agrochemicals. Several pharmaceutical and veterinary products containing the TFMP moiety have also received market approval, with ongoing clinical trials for new candidates .
properties
IUPAC Name |
3-fluoro-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2/c7-4-2(12)1-3(6(8,9)10)11-5(4)13/h1H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYZQQUOECVQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1O)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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